Decylzinc chloride

Description

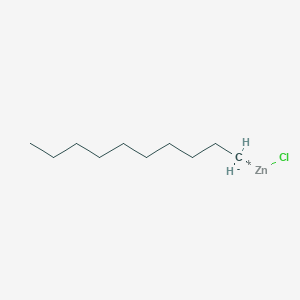

Decylzinc chloride (C₁₀H₂₁ClZn) is an organozinc compound comprising a decyl (C₁₀H₂₁) group bonded to a zinc atom, with a chloride counterion. Organozinc compounds like this compound are critical in organic synthesis, particularly in alkylation reactions and cross-coupling processes. Its properties can be inferred from structural analogs, such as zinc chloride (ZnCl₂) and shorter-chain alkylzinc chlorides (e.g., methylzinc or ethylzinc chloride), which share coordination chemistry but differ in reactivity due to organic substituents .

Properties

CAS No. |

90359-70-9 |

|---|---|

Molecular Formula |

C10H21ClZn |

Molecular Weight |

242.1 g/mol |

IUPAC Name |

chlorozinc(1+);decane |

InChI |

InChI=1S/C10H21.ClH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

IGDZGIMICHDWFQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCC[CH2-].Cl[Zn+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylzinc chloride can be synthesized through the reaction of decylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis.

Industrial Production Methods: On an industrial scale, this compound can be produced by the direct reaction of decyl chloride with zinc in the presence of a catalyst. This method is advantageous due to its simplicity and the availability of raw materials.

Chemical Reactions Analysis

Cross-Coupling Reactions

Decylzinc chloride participates in palladium-catalyzed couplings, such as the Negishi coupling , to form C–C bonds with aryl/vinyl halides :

General Reaction :

Example :

-

Coupling with bromothiophene derivatives yields decyl-substituted thiophenes for organic semiconductors .

Mechanism :

-

Oxidative Addition : Pd⁰ inserts into the R–X bond.

-

Transmetallation : Decyl group transfers to Pd.

Nucleophilic Substitution

The decyl group acts as a nucleophile, attacking electrophilic carbons:

Reaction with Aldehydes/Ketones :

-

Application : Synthesis of long-chain alcohols.

Reformatsky-Type Reactions

This compound facilitates α-alkylation of carbonyl compounds:

Example :

Table 1: Representative Reactions of this compound

Scientific Research Applications

Decylzinc chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

Biology: Investigated for its potential in modifying biological molecules.

Medicine: Explored for its role in drug synthesis and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decylzinc chloride involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.

Comparison with Similar Compounds

Zinc Chloride (ZnCl₂)

Key Properties :

- Structure: Inorganic, with ionic bonding between Zn²⁺ and Cl⁻. Exhibits nine crystalline forms and hygroscopicity .

- Solubility : Highly soluble in water (432 g/100 mL at 25°C) and polar solvents .

- Thermal Stability : Melts at ~290°C and boils at 732°C, with decomposition releasing HCl gas above 300°C .

- Applications : Used as a Lewis acid catalyst, metallurgical flux, and electrolyte in batteries .

Comparison with Decylzinc Chloride :

- Solubility : this compound’s long hydrophobic alkyl chain reduces water solubility compared to ZnCl₂, favoring organic solvents.

- Reactivity : ZnCl₂ acts as a strong Lewis acid, whereas this compound serves as an alkylating agent, transferring the decyl group in synthesis.

- Stability: this compound is moisture-sensitive, decomposing to ZnO/Zn(OH)₂ and HCl, while ZnCl₂ is stable under anhydrous conditions .

Ethylzinc Chloride (C₂H₅ClZn)

Key Properties :

- Structure: Organozinc compound with an ethyl group bonded to zinc.

- Solubility : Moderately soluble in ethers and hydrocarbons.

- Reactivity : Participates in nucleophilic alkylation but less stable than Grignard reagents.

Comparison with this compound :

- Chain Length Effects : The decyl group’s longer chain increases lipophilicity, reducing volatility and altering solubility compared to ethylzinc chloride.

- Thermal Stability : Ethylzinc chloride decomposes at ~100–150°C, whereas this compound may decompose at slightly higher temperatures (~150–200°C) due to stronger van der Waals interactions in the alkyl chain.

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

Key Properties :

Comparison with this compound :

- Applications : The diazonium-zinc complex is specialized for dyes, while this compound is tailored for alkylation in organic synthesis.

Physicochemical and Spectroscopic Data

While direct data for this compound are scarce, extrapolations from ZnCl₂ and organozinc trends suggest:

Table 1. Comparative Properties of Zinc Chloride Derivatives

| Property | This compound | Zinc Chloride | Ethylzinc Chloride |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁ClZn | ZnCl₂ | C₂H₅ClZn |

| Solubility in Water | Low (<1 g/100 mL) | High (432 g/100 mL) | Insoluble |

| Hygroscopicity | Moderate | High | Low |

| Thermal Stability | Decomposes ~150–200°C | Stable up to 732°C | Decomposes ~100–150°C |

| FT-IR Signatures | C-H stretches (~2850 cm⁻¹) | Zn-Cl stretches (~600 cm⁻¹) | C-H and Zn-Cl stretches |

| Applications | Alkylation, surfactants | Catalysis, batteries | Organic synthesis |

Notes on Data Limitations

- Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on zinc chloride’s well-documented properties and organozinc chemistry principles.

- Further studies using PXRD, DSC, and FT-IR are needed to confirm physicochemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.